4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride
Description
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 4-position with a 4-hydroxypiperidine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. This compound is structurally notable for its dual functional groups (carboxylic acid and hydroxyl-piperidine), which may contribute to hydrogen bonding, metal coordination, or receptor-binding activities in biological systems .
Properties
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-9-2-5-13(6-3-9)8-1-4-12-10(7-8)11(15)16;/h1,4,7,9,14H,2-3,5-6H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFRGUZOUIUBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 4-hydroxypiperidine with pyridine-2-carboxylic acid under specific conditions . The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The process involves multiple steps, including the protection and deprotection of functional groups, and the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The piperidine and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce different piperidine derivatives .
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that derivatives of 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride exhibit significant antibacterial properties. For instance, compounds derived from this scaffold have shown efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. These compounds function by inhibiting bacterial topoisomerases, essential enzymes for bacterial DNA replication and transcription .
Drug Development
The compound serves as a promising lead in the development of new therapeutics targeting various diseases. Its structural features allow for modifications that can enhance its bioactivity and selectivity. For example, research has focused on synthesizing analogs that retain the core structure while improving pharmacokinetic properties .
Covalent Inhibitors
In medicinal chemistry, the compound has been utilized in the design of covalent inhibitors targeting specific proteins involved in disease pathways. The synthesis of these inhibitors often involves multi-component reactions (MCR), allowing for the rapid generation of diverse libraries of compounds for biological evaluation .
Case Study 1: Antibacterial Efficacy
A recent publication detailed the synthesis and evaluation of a series of derivatives based on 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride. These compounds were tested against various Gram-positive and Gram-negative bacteria. The lead compound demonstrated minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against resistant strains, indicating its potential as an effective antibacterial agent .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research involving SAR studies has shown that modifications to the piperidine ring can significantly influence the biological activity of the derivatives. By systematically altering substituents on the piperidine nitrogen or at the carboxylic acid position, researchers have identified compounds with enhanced potency and selectivity towards bacterial targets .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and influencing biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-(4-hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride and its analogs:
Table 1: Comparative Analysis of Structural Analogs
*Similarity scores are derived from structural and functional overlap (e.g., piperidine/pyridine cores, substituent types) .
Structural and Functional Insights
Core Heterocycle Differences :
- The pyridine-2-carboxylic acid core in the target compound contrasts with pyrimidine-based analogs (e.g., LY2409881 hydrochloride) , which exhibit distinct electronic properties and binding affinities due to nitrogen positioning.
- Compared to loperamide hydrochloride, the target compound lacks the bulky diphenylbutyramide group, suggesting reduced lipophilicity and altered bioavailability .
Substituent Impact: The 4-hydroxypiperidine moiety in the target compound may enhance solubility compared to non-hydroxylated analogs like 1-(pyridin-4-yl)piperidine-4-carboxylic acid hydrochloride .
Pharmacological Potential: While loperamide hydrochloride targets opioid receptors in the gut , the target compound’s smaller size and polar groups suggest applications in central nervous system (CNS) drugs or enzyme inhibitors.
Research Findings and Limitations
- Synthetic Feasibility : The compound’s synthesis likely follows routes similar to piperidine-carboxylic acid derivatives, involving condensation of hydroxypiperidine with pyridine precursors .
- Data Gaps : Direct pharmacological or crystallographic data (e.g., via SHELX refinement ) for the target compound are absent in the evidence. Current insights rely on extrapolation from structural analogs.
Biological Activity
4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride, also known by its CAS number 1909326-42-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula for 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride is , with a molecular weight of 258.70 g/mol. Its structure includes a pyridine ring substituted with a hydroxypiperidine moiety and a carboxylic acid group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Modulation : Research indicates that the compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can have implications for mood disorders and neurodegenerative diseases.
- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests potential antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Neuroprotective Effects : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of related compounds and suggested that derivatives like 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride could be beneficial in treating conditions like Alzheimer's disease due to their ability to inhibit acetylcholinesterase activity .
- Antioxidant Activity Assessment : Research conducted on various piperidine derivatives demonstrated that compounds with similar structures exhibited significant antioxidant activity in vitro, suggesting that 4-(4-Hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride may also possess this property .
- Anti-inflammatory Mechanism Exploration : A recent investigation focused on the anti-inflammatory mechanisms of piperidine derivatives, highlighting their potential to modulate inflammatory pathways, which could be relevant for developing treatments for chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 4-(4-hydroxypiperidin-1-yl)pyridine-2-carboxylic acid hydrochloride, and what purification techniques are critical for ensuring high yield and purity?
The compound is typically synthesized via multi-step reactions involving coupling, protection/deprotection, and acidification. For example, a four-step synthesis might include:
- Step 1 : Reaction with hydrogen chloride in 1,4-dioxane at 20–50°C for 25 hours.
- Step 2 : Use of potassium carbonate in acetonitrile for deprotection.
- Step 3 : Palladium-catalyzed coupling under inert atmosphere (40–100°C).
- Step 4 : Final acidification with HCl at 93–96°C . Key purification techniques include recrystallization (e.g., using tert-butyl alcohol) and column chromatography. Purity validation via HPLC (≥98%) is essential, as emphasized in pharmaceutical impurity standards .
Q. Which analytical methods are recommended for characterizing this compound and its intermediates?
- NMR spectroscopy : For structural confirmation of the piperidine and pyridine moieties.
- HPLC : To assess purity and detect impurities (e.g., phosphonic acid derivatives or unreacted intermediates) .
- Mass spectrometry (MS) : For molecular weight verification, particularly in complex mixtures .
- Elemental analysis : To confirm stoichiometry, especially for hydrochloride salts .
Advanced Research Questions
Q. How can experimental design (e.g., Design of Experiments, DOE) optimize reaction conditions for this compound’s synthesis?
Statistical DOE methods reduce trial-and-error approaches by identifying critical variables (e.g., temperature, catalyst loading). For instance:
- Reaction path search : Quantum chemical calculations (e.g., density functional theory) predict energetically favorable pathways, narrowing experimental parameters .
- Multi-variable analysis : Taguchi or factorial designs can optimize reaction time, solvent selection, and catalyst efficiency. Evidence from multi-step syntheses shows that palladium catalyst systems (e.g., Pd(OAc)₂ with tert-butyl XPhos) require precise temperature control (40–100°C) to maximize yield .
- Feedback loops : Computational models iteratively refine conditions using experimental data, improving reproducibility .
Q. How should researchers resolve contradictions in reported data (e.g., conflicting yields or biological activity)?
- Comparative structural analysis : Evaluate analogs (e.g., 4-(piperidin-4-yl)pyridine dihydrochloride) to identify substitution patterns affecting reactivity or bioactivity .
- Batch-specific validation : Analyze certificates of analysis (CoA) for purity, as impurities (e.g., unreacted precursors) can skew pharmacological results .
- Meta-analysis : Cross-reference synthetic protocols (e.g., reaction time, solvent polarity) to isolate variables causing discrepancies. For example, extended reaction times in acetonitrile may improve coupling efficiency but risk side reactions .
Q. What methodologies are used to assess the compound’s biological activity, particularly in drug discovery contexts?
- In vitro assays : Receptor binding studies (e.g., opioid receptor affinity) using radioligand displacement assays. Structural analogs like meperidine hydrochloride show µ-opioid receptor selectivity, providing a template for activity comparison .
- Enzyme inhibition studies : Test interactions with target enzymes (e.g., kinases) using fluorescence-based assays. Piperidine derivatives often require solubility optimization in aqueous buffers (e.g., DMSO/PBS mixtures) .
- Toxicity screening : Use cell viability assays (e.g., MTT) on hepatic (HepG2) or renal (HEK293) cell lines to evaluate cytotoxicity .
Q. What safety protocols are critical when handling this compound in academic labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
